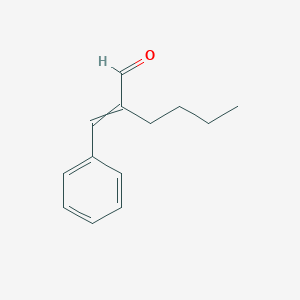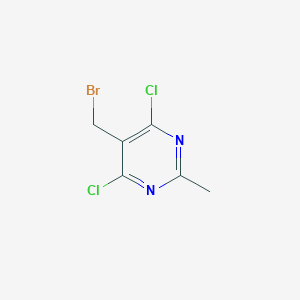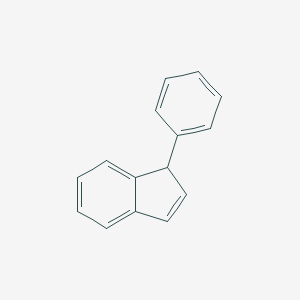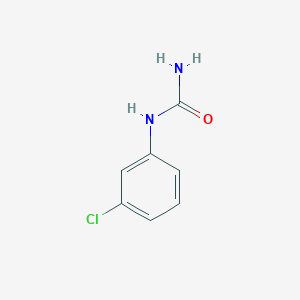
Iso-bosinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Iso-bosinc involves multiple steps. One common method includes the ammonolysis of phthalonitrile in methanol and sodium methoxide to form 1,3-diiminoisoindolline. This intermediate is then refluxed with silicon tetrachloride in quinoline to produce the desired compound . Industrial production methods often involve solvent extraction and several purification steps to ensure high purity .
Chemical Reactions Analysis
Iso-bosinc undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is primarily used as a photosensitizer in photodynamic therapy for tumor treatment. Its intense far-red absorption and emission features make it distinct from other phthalocyanines, allowing for effective photothermal and photoimmunotherapy . Additionally, it is used in photovoltaics, optoelectronics, and photocatalysis due to its unique optical and electronic properties .
Mechanism of Action
The mechanism of action of Iso-bosinc involves its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species that can induce cell death in targeted tumor cells. This process involves the activation of molecular pathways, including the caspase-3 pathway, leading to apoptosis .
Comparison with Similar Compounds
Iso-bosinc is unique compared to other silicon phthalocyanines due to its specific substituents and molecular structure. Similar compounds include Bis(trihexylsiloxy)silicon 2,3-naphthalocyanine and other silicon-based phthalocyanines used in photodynamic therapy . These compounds share similar photophysical properties but differ in their chemical stability and biological efficacy.
Properties
CAS No. |
133063-13-5 |
|---|---|
Molecular Formula |
C100H134N8O2Si3 |
Molecular Weight |
1564.4 g/mol |
IUPAC Name |
bis(2-methylpropyl)-octadecyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C26H55OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5;/h1-24H;2*25-26H,6-24H2,1-5H3;/q-2;2*-1;+4 |
InChI Key |
CTZCIINFSBLHAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Key on ui other cas no. |
133063-13-5 |
Synonyms |
is(di-isobutyloctadecylsiloxy)-2,3-naphthalocyanato silicon bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine iso-BOSiNc isoBOSINC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















